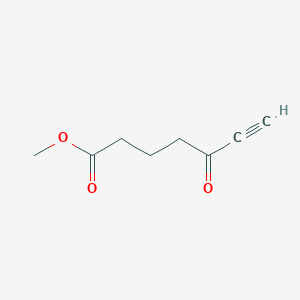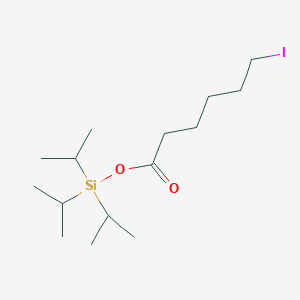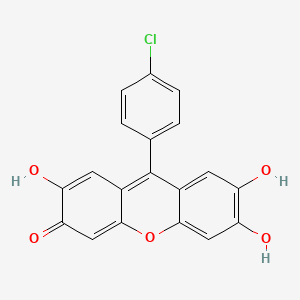![molecular formula C12H13N3O9 B14266632 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate CAS No. 184644-94-8](/img/no-structure.png)
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl acetate group linked to a carbamoyl group, which is further connected to a propyl chain bearing two nitrooxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of phenyl acetate with a carbamoyl chloride derivative under controlled conditions to form the carbamoyl phenyl acetate intermediate. This intermediate is then reacted with a nitrooxypropyl derivative to introduce the nitrooxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitrate esters.
Reduction: Reduction of the nitrooxy groups can yield hydroxylamine derivatives.
Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitrate esters.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted phenyl acetate derivatives.
Applications De Recherche Scientifique
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The nitrooxy groups can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The phenyl acetate moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl benzoate
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl butyrate
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl propionate
Uniqueness
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitrooxy and carbamoyl groups allows for versatile reactivity, making it suitable for a wide range of applications. Additionally, the phenyl acetate moiety enhances its stability and solubility, further distinguishing it from similar compounds.
Propriétés
| 184644-94-8 | |
Formule moléculaire |
C12H13N3O9 |
Poids moléculaire |
343.25 g/mol |
Nom IUPAC |
[2-(2,3-dinitrooxypropylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C12H13N3O9/c1-8(16)23-11-5-3-2-4-10(11)12(17)13-6-9(24-15(20)21)7-22-14(18)19/h2-5,9H,6-7H2,1H3,(H,13,17) |
Clé InChI |
WFKZMAGHBADLIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)NCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)






